molecular formula C7H14ClNO B1390852 Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride CAS No. 1212135-18-6

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

Cat. No. B1390852
M. Wt: 163.64 g/mol
InChI Key: ZWFNCJOAGYAXQO-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It is an off-white solid .


Molecular Structure Analysis

The molecular structure of Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 111.104799419 g/mol .


Physical And Chemical Properties Analysis

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is an off-white solid . It has a molecular weight of 163.64 g/mol. The exact mass is 111.104799419 g/mol .

Scientific Research Applications

  • Synthesis and Chemical Transformations

    • Octahydrocyclopenta[c]pyrrole derivatives have been explored in various synthesis pathways. For instance, 5- or 6-aryl octahydrocyclopenta[b]pyrroles have been synthesized from a common precursor, demonstrating the versatility of octahydrocyclopenta derivatives in organic synthesis (Ney & Wolfe, 2005).
  • Enantioselective Synthesis

    • The compound is used in the enantioselective synthesis of angularly substituted 1-azabicyclic molecules, highlighting its importance in producing specific stereoisomers for various applications (Ito, Overman & Wang, 2010).
  • Pharmacological Characterization

    • Although excluded from detailing drug use and dosage, it's notable that octahydrocyclopenta[c]pyrrole analogues have been studied for their pharmacological properties, such as being potential triple reuptake inhibitors (Shao et al., 2011).
  • Expanded Porphyrins Chemistry

    • Research has delved into the chemistry of expanded porphyrins, where octahydropyrrolic rings are a part of complex macrocyclic compounds with various potential applications including in photodynamic therapy and as MRI contrasting agents (Misra & Chandrashekar, 2008).
  • Antiviral and Antimicrobial Applications

    • Specific derivatives of octahydrocyclopenta[c]pyrrole have been identified with anti-HCV activity, emphasizing their potential in antiviral therapies (Kaushik-Basu et al., 2016).
  • Intramolecular Cycloadditions

    • The compound is involved in intramolecular cycloadditions, an important reaction in organic chemistry for constructing complex molecules (Griffin et al., 2012).
  • Anion Recognition Properties

    • Research on calix[4]pyrrole derivatives, which include octahydrocyclopenta[c]pyrrol-4-ol, has shown their application in anion recognition, crucial in various chemical sensing applications (Anzenbacher et al., 2000).
  • Antibacterial Activity

    • Novel oxazolidinones bearing octahydrocyclopenta[c]pyrrole moieties have shown potential antibacterial activity, expanding the scope of these compounds in medical research (Bhattarai et al., 2014).

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFNCJOAGYAXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

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